molecular formula C14H19NO2 B13094050 (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate

Cat. No.: B13094050
M. Wt: 233.31 g/mol
InChI Key: UKTOIIDOXOKKGI-LDYMZIIASA-N
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Description

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is a complex organic compound characterized by its unique cyclopropane and cyclopentane fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing the necessary functional groups can undergo cyclopropanation followed by cyclopentane ring formation through a series of reactions involving catalysts and specific reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as polymers or coatings that require specific structural features.

Mechanism of Action

The mechanism of action of (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but generally include binding to the target site and inducing a conformational change that leads to the desired effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate include other cyclopropane and cyclopentane fused ring systems, such as:

  • Cyclopropylcyclopentane derivatives
  • Cyclopropylpyrrole derivatives
  • Cyclopentapyrrole derivatives

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and fused ring system, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl (2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylate

InChI

InChI=1S/C14H19NO2/c1-5-17-13(16)12-7(2)10-9(15-12)6-8-11(10)14(8,3)4/h8,11,15H,5-6H2,1-4H3/t8-,11-/m1/s1

InChI Key

UKTOIIDOXOKKGI-LDYMZIIASA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C[C@@H]3[C@H]2C3(C)C)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CC3C2C3(C)C)C

Origin of Product

United States

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